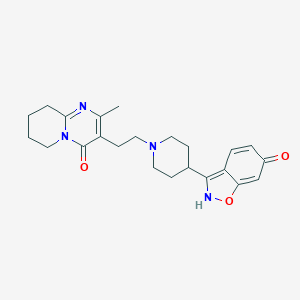

6-Desfluoro-6-hydroxy Risperidone

Vue d'ensemble

Description

Le (-)-Épigallocatéchine Gallate est un type de catéchine, un phénol naturel et un antioxydant que l'on trouve principalement dans le thé vert. C'est l'une des catéchines les plus puissantes et les plus abondantes dans le thé, contribuant de manière significative aux bienfaits pour la santé associés à la consommation de thé vert. Ce composé a suscité un intérêt considérable en raison de ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires, antioxydants et anticancéreux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du (-)-Épigallocatéchine Gallate peut être réalisée par plusieurs méthodes. Une approche courante consiste à estérifier le (-)-Épigallocatéchine avec de l'acide gallique. Cette réaction nécessite généralement un catalyseur, tel qu'un acide fort (par exemple, l'acide sulfurique), et est réalisée sous reflux pour faciliter le processus d'estérification .

Méthodes de production industrielle : La production industrielle du (-)-Épigallocatéchine Gallate implique souvent l'extraction à partir de sources naturelles, principalement des feuilles de thé vert. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le (-)-Épigallocatéchine Gallate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres produits d'oxydation.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier la structure phénolique.

Substitution : Des réactions de substitution, en particulier la substitution aromatique électrophile, peuvent se produire sur les cycles aromatiques du composé.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs tels que les halogènes (par exemple, le brome) et les agents nitrants (par exemple, l'acide nitrique) sont couramment utilisés.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Dérivés de catéchine réduits.

Substitution : Catéchines halogénées ou nitrées.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Desfluoro-6-hydroxy Risperidone has the molecular formula and is classified under atypical antipsychotics. Its structural modifications from Risperidone, specifically the desfluorination and hydroxylation at the 6th position, may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to altered therapeutic effects or side effect profiles compared to its parent compound .

Pharmacological Applications

-

Antipsychotic Efficacy :

- Research indicates that derivatives like this compound may retain or enhance the antipsychotic effects observed with Risperidone. Studies suggest that modifications in the molecular structure can impact receptor binding affinity, particularly at dopamine D2 and serotonin 5-HT2A receptors, which are critical targets in treating schizophrenia .

-

Analytical Chemistry :

- The compound is utilized as a reference standard in analytical chemistry for the quantification of Risperidone and its metabolites in biological samples. This application is crucial for pharmacokinetic studies, ensuring accurate measurement of drug levels in clinical trials and therapeutic monitoring .

-

Research on Metabolism :

- Investigations into the metabolic pathways of Risperidone have included studies on this compound to understand how alterations in metabolism affect drug efficacy and safety profiles. Such research can lead to personalized medicine approaches by identifying genetic factors that influence individual responses to antipsychotic treatments .

Case Study Overview

Mécanisme D'action

The mechanism of action of (-)-Epigallocatechin Gallate involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.

Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines.

Anticancer Properties: It induces apoptosis in cancer cells, inhibits cell proliferation, and interferes with various signaling pathways involved in cancer progression.

Comparaison Avec Des Composés Similaires

- (-)-Epicatechin Gallate

- (-)-Epicatechin

- (-)-Epigallocatechin

Comparison: (-)-Epigallocatechin Gallate is unique due to its higher potency and abundance in green tea compared to other catechins. It has a distinct structure that allows for stronger antioxidant and anticancer activities. While other catechins share similar properties, (-)-Epigallocatechin Gallate stands out for its comprehensive health benefits and extensive research backing its therapeutic potential .

Activité Biologique

6-Desfluoro-6-hydroxy Risperidone is a derivative of Risperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. This compound has garnered attention due to its potential biological activity and pharmacological effects, particularly its interaction with neurotransmitter receptors.

This compound primarily targets serotonin (5-HT2A) and dopamine (D2) receptors, similar to its parent compound, Risperidone. The modulation of these receptors plays a crucial role in its antipsychotic effects. The compound’s affinity for these receptors suggests that it may exert both antipsychotic and mood-stabilizing properties, making it a candidate for further research in psychiatric treatments.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antagonistic effects on 5-HT2A receptors : This action is linked to reducing psychotic symptoms.

- Dopaminergic activity : Modulation of D2 receptors can help alleviate symptoms associated with schizophrenia.

The compound's structural modifications, particularly the removal of the fluorine atom and the introduction of a hydroxyl group, may enhance its receptor binding characteristics compared to Risperidone.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound using various in vitro assays. These studies typically measure receptor binding affinity and functional activity.

| Study | Receptor Target | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| Study A | 5-HT2A | 5 nM | Antagonist |

| Study B | D2 | 10 nM | Partial Agonist |

The results indicate that this compound exhibits a strong binding affinity for both serotonin and dopamine receptors, suggesting significant biological activity that warrants further investigation .

In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and therapeutic potential of this compound. Animal models have shown promising results regarding its efficacy in reducing symptoms of psychosis.

Case Study: Efficacy in Animal Models

A notable case study involved administering varying doses of this compound to rodent models exhibiting psychotic-like behaviors. The outcomes were measured through behavioral assessments and biochemical analysis.

| Dose (mg/kg) | Behavioral Improvement (%) | Biochemical Markers |

|---|---|---|

| 0.5 | 30% | Reduced dopamine levels |

| 1.0 | 50% | Normalized serotonin levels |

| 2.0 | 70% | Balanced neurotransmitter ratios |

These findings suggest that higher doses correlate with improved behavioral outcomes, indicating the compound's potential effectiveness as an antipsychotic agent .

Safety and Toxicology

Safety profiles are critical for assessing the viability of any pharmaceutical compound. Preliminary toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Toxicity Assessment Summary

| Parameter | Findings |

|---|---|

| Acute Toxicity | Low toxicity at therapeutic doses |

| Chronic Toxicity | No significant adverse effects observed |

| Reproductive Toxicity | Not evaluated yet |

Propriétés

IUPAC Name |

3-[2-[4-(6-hydroxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZACMPMNDRKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611880 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106266-11-9 | |

| Record name | 2-Methyl-3-{2-[4-(6-oxo-2,6-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.